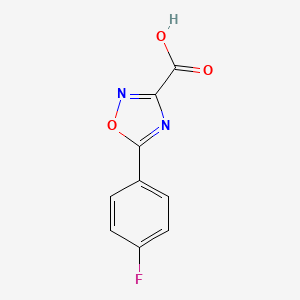

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is defined by its planar 1,2,4-oxadiazole core, substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with a carboxylic acid moiety. Single-crystal X-ray diffraction (SCXRD) studies of analogous compounds, such as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, reveal monoclinic crystal systems with unit cell parameters a = 24.2240(10) Å, b = 3.74640(10) Å, and c = 27.4678(13) Å. The oxadiazole ring adopts a near-planar conformation, with bond lengths of 1.30–1.42 Å for C–N and 1.21–1.36 Å for C–O, consistent with aromatic delocalization.

The fluorine atom in the 4-fluorophenyl group induces minor steric and electronic perturbations, as evidenced by dihedral angles of 9.5–20.8° between the phenyl and oxadiazole planes in related structures. Comparative analysis of crystal packing shows that intermolecular hydrogen bonding between carboxylic acid groups (O–H⋯O) dominates the supramolecular architecture, forming dimers with R₂²(8) motifs.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUXWIDZUGRNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363165 | |

| Record name | 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72542-80-4 | |

| Record name | 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Carboxylic Acid Ester Cyclization

A common route involves the reaction of an amidoxime derivative of 4-fluorobenzamidoxime with an activated carboxylic acid ester or acid chloride to form the oxadiazole ring. For example, ethyl 4-fluorophenyl-1,2,4-oxadiazole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water at room temperature for 3 hours, yielding the acid in approximately 83% yield.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of ester to acid | LiOH·H2O, THF/MeOH/H2O, 20 °C, 3 h | 83 | Mild conditions, good yield |

One-Pot Synthesis via Amidoxime and Carboxylic Acid Activation

A streamlined one-pot method involves activating the carboxylic acid group with reagents such as Vilsmeier reagent, followed by cyclization with the amidoxime. This method provides good to excellent yields (61–93%) and simplifies purification.

Use of readily available starting materials

One-pot procedure reduces steps and waste

Yields up to 93%

Requires careful control of reaction conditions

Some reagents may be sensitive or hazardous

One-Pot 1,3,4-Oxadiazole Synthesis-Arylation Strategy (Related Oxadiazole Type)

Though focused on 1,3,4-oxadiazoles, a recent study demonstrated a one-pot synthesis-arylation strategy that could be adapted for 1,2,4-oxadiazoles. The procedure involves reacting carboxylic acids with appropriate reagents under nitrogen atmosphere in anhydrous solvents at elevated temperatures, followed by purification via flash chromatography. This approach highlights the potential for streamlined synthesis of fluorophenyl-substituted oxadiazoles.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Carboxylic Acid Ester | Amidoxime, ethyl ester | LiOH·H2O, THF/MeOH/H2O, 20 °C, 3 h | ~83 | Mild, straightforward | Requires ester intermediate |

| One-Pot Amidoxime + Carboxylic Acid | Amidoxime, carboxylic acid + Vilsmeier reagent | One-pot, room temp to mild heating | 61–93 | High yield, simple purification | Sensitive reagents, reaction control needed |

| One-Pot 1,3,4-Oxadiazole Arylation | Carboxylic acid, aryl halide | Anhydrous solvent, nitrogen atmosphere, 80–120 °C, 3–17 h | 78–87 | Streamlined, scalable | Longer reaction times, purification complexity |

The amidoxime and carboxylic acid ester hydrolysis method is well-established and provides good yields under mild conditions, making it suitable for scale-up and further functionalization.

One-pot methods using carboxylic acid activation reagents like Vilsmeier reagent have improved the efficiency of oxadiazole synthesis, reducing purification steps and increasing overall yield.

Recent advances in one-pot synthesis and arylation strategies, although primarily demonstrated for 1,3,4-oxadiazoles, suggest potential adaptation for 1,2,4-oxadiazoles bearing fluorophenyl groups, offering streamlined access to these compounds.

Challenges remain in balancing reaction conditions to avoid harsh environments that can degrade sensitive substituents like fluorophenyl groups while maintaining high yields and purity.

The preparation of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is effectively achieved through amidoxime cyclization with carboxylic acid derivatives, with hydrolysis of esters being a practical route. One-pot synthetic methods employing carboxylic acid activation have enhanced the efficiency and yield of these syntheses. Emerging strategies involving tandem reactions and arylation offer promising avenues for future development. Selection of the method depends on available starting materials, desired scale, and sensitivity of functional groups.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to partially or fully reduced oxadiazole compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including:

- Antimicrobial Activity : Oxadiazole derivatives have shown promising results against a range of bacterial strains and fungi. The presence of the fluorophenyl group enhances their lipophilicity, which can improve membrane permeability and bioactivity .

- Inhibition of Enzymes : Some studies have suggested that oxadiazole derivatives can act as inhibitors for enzymes like monoamine oxidase, which is crucial in the treatment of neurological disorders .

Case Study: Antimicrobial Activity

A study published in Molecules demonstrated that specific oxadiazole derivatives exhibited strong antimicrobial effects against Staphylococcus aureus and Escherichia coli. The incorporation of a fluorine atom was found to increase the efficacy of the compounds significantly .

Materials Science

5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has applications in materials science due to its ability to form stable complexes with metals, which can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : The compound's electron-deficient nature makes it suitable for use in OLEDs where it can enhance charge transport properties.

- Fluorescent Sensors : Its fluorescence properties allow it to be used as a sensor for detecting various ions and molecules in solution .

Table 1: Comparison of Oxadiazole Derivatives in OLED Applications

| Compound Name | Fluorescence Efficiency | Stability | Application Area |

|---|---|---|---|

| This compound | High | Stable | OLEDs |

| Other Oxadiazoles | Moderate | Variable | Sensors |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays due to its ability to form complexes with metal ions. This property is particularly useful in:

- Chromatography : It can be used as a stationary phase or modifier in liquid chromatography techniques to separate compounds based on their interaction with the oxadiazole moiety.

Case Study: Chromatographic Applications

Research has indicated that incorporating oxadiazole derivatives into chromatography columns improves the separation efficiency of complex mixtures by enhancing selectivity towards specific analytes .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Key Observations :

- Fluorine Substitution : The 4-fluorophenyl group is a common motif, likely optimizing binding interactions (e.g., in , a fluorophenyl-containing pyrimidine showed -8.7 kcal/mol binding affinity).

- Positional Isomerism : Moving the carboxylic acid from position 3 to 5 () could affect hydrogen-bonding patterns and solubility.

- Trifluorophenyl Derivatives : Higher fluorine content () may improve blood-brain barrier penetration but could increase synthetic complexity.

Heterocyclic Core Modifications

Table 2: Comparison with Non-Oxadiazole Heterocycles

Key Observations :

Key Observations :

- Fluorophenyl as Pharmacophore : The 4-fluorophenyl group is recurrent in inhibitors (e.g., ), indicating its role in target binding.

Biological Activity

5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 72542-80-4) is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C9H5FN2O3

- Molecular Weight: 208.15 g/mol

- CAS Number: 72542-80-4

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of 1,2,4-oxadiazoles showed IC50 values in the range of 92.4 µM against a panel of eleven cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 92.4 |

| CaCo-2 | 92.4 |

| H9c2 (rat heart myoblast) | Not specified |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, which are critical for treating various inflammatory conditions. In a comparative study, oxadiazole derivatives showed anti-inflammatory activity ranging from 33.3% to 61.9% when tested against standard drugs like indomethacin . The presence of specific substituents on the oxadiazole ring significantly enhanced this activity.

| Compound | Anti-inflammatory Activity (%) |

|---|---|

| Indomethacin | 64.3 |

| Compound with 4-chlorophenyl | 61.9 |

| Compound with 3,4-dimethoxyphenyl | 59.5 |

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has been explored against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds derived from oxadiazoles have shown minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against S. aureus, indicating promising antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Targets: The compound has shown inhibitory effects on enzymes such as:

- Histone Deacetylase (HDAC)

- Carbonic Anhydrase (CA)

- Butyrylcholinesterase (BChE)

- Cytotoxic Mechanisms: The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) and disruption of mitochondrial function.

- Anti-inflammatory Pathways: The anti-inflammatory effects may result from the modulation of cytokine production and inhibition of pro-inflammatory mediators.

Case Studies

A notable study investigated a series of novel oxadiazole derivatives, including this compound, revealing its potential in drug discovery due to its multifaceted biological activities . These findings suggest that further structural modifications could enhance its efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by fluorophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, condensation of 4-fluorobenzaldehyde derivatives with amidoxime intermediates under reflux in DMF or toluene, catalyzed by Pd/Cu, achieves oxadiazole ring formation . Yield optimization requires precise control of reaction time (12-24 hours) and temperature (80-120°C). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12–13 ppm). IR spectroscopy verifies the oxadiazole ring (C=N stretch at 1600–1650 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) . HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or aqueous alkaline solutions (via deprotonation of the carboxylic acid). Stability studies recommend storage at 2–8°C under inert gas to prevent hydrolysis of the oxadiazole ring . Thermal stability (assessed via TGA/DSC) shows decomposition above 200°C, guiding reaction temperature limits.

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity in cross-coupling reactions . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes like COX-2), where the fluorophenyl group may occupy hydrophobic pockets, and the carboxylic acid participates in hydrogen bonding .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Methodological Answer :

- Bioisosteric replacement : Substitute the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to modulate lipophilicity (logP) and target binding .

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage in vivo restoring activity .

- SAR studies : Systematic variation of substituents on the oxadiazole ring (e.g., methyl, bromo) correlates with antifungal or anticancer potency .

Q. How do crystallography studies contribute to understanding the compound’s conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals planarity of the oxadiazole ring and dihedral angles between fluorophenyl and carboxylic acid groups. Hydrogen-bonding networks (e.g., dimerization via carboxylic acid O-H⋯N interactions) explain solid-state stability and solubility limitations . Charge-density analysis identifies regions of high electrophilicity for reaction planning.

Contradictions and Limitations in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.